molecular formula C25H29N5O2S2 B4106416 N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B4106416
M. Wt: 495.7 g/mol
InChI Key: XLBITYAVCQWAOG-UHFFFAOYSA-N
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Description

N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using a halogenated precursor.

    Coupling with Butanamide: The final step involves coupling the intermediate with butanamide, typically using coupling reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential therapeutic effects in neurological disorders. The thiadiazole ring can also interact with metal ions, potentially influencing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]propionamide

Uniqueness

N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide group, in particular, may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[5-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S2/c1-2-9-21(31)26-24-27-28-25(34-24)33-18-22(32)29-14-16-30(17-15-29)23(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,23H,2,9,14-18H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBITYAVCQWAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 2
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N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 3
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N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 4
Reactant of Route 4
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 5
Reactant of Route 5
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

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